molecular formula C30H31ClN2O7 B11768843 Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11768843
M. Wt: 567.0 g/mol
InChI Key: UJKJMUXGWMQPBI-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C30H31ClN2O7 and its molecular weight is 567.0 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the hexahydroquinoline class and features various functional groups that enhance its chemical reactivity. Its molecular formula is C27H30ClN3O5 with a molecular weight of approximately 564.04 g/mol. The presence of chloro, nitro, and methoxy groups suggests a rich landscape for biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell lines.
  • Antimicrobial Properties : Related compounds have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain analogs have been explored for their anti-inflammatory potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. Key steps may include:

  • Formation of the Hexahydroquinoline Core : Utilizing cyclization reactions.
  • Functional Group Modifications : Incorporating chloro and nitro groups through electrophilic aromatic substitution.
  • Final Carboxylation : Introducing the carboxylate moiety to complete the structure.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methylHydroxy and methoxy groupsAnticancer
Butyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxoNitro and dimethoxy groupsAntimicrobial
Ethyl 5-OxohexahydroquinolineSimple hexahydroquinoline structureModerate biological activity

The unique combination of substituents in Cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl enhances its biological activity compared to structurally similar compounds.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Interaction studies focus on:

  • Receptor Binding Affinity : Investigating how the compound interacts with various biological targets.
  • Metabolism Studies : Evaluating how the compound is processed in biological systems.

Future Directions

Research on this compound is ongoing. Future studies should focus on:

  • In Vivo Studies : Assessing efficacy in animal models.
  • Mechanistic Studies : Understanding the pathways through which it exerts its effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.

Properties

Molecular Formula

C30H31ClN2O7

Molecular Weight

567.0 g/mol

IUPAC Name

cyclopentyl 4-(4-chloro-3-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H31ClN2O7/c1-16-27(30(35)40-20-6-4-5-7-20)28(18-8-10-21(31)23(13-18)33(36)37)29-22(32-16)12-19(14-24(29)34)17-9-11-25(38-2)26(15-17)39-3/h8-11,13,15,19-20,28,32H,4-7,12,14H2,1-3H3

InChI Key

UJKJMUXGWMQPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC5CCCC5

Origin of Product

United States

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